Moretane
Overview
Description
Moretane, also known as 21β-Hopane, is a pentacyclic triterpene compound with the molecular formula C₃₀H₅₂. It is a stereoisomer of hopane, specifically differing in the configuration at the 21st carbon position. This compound is often found in petroleum and sedimentary rocks and serves as a biomarker for studying the composition and thermal maturity of petroleum deposits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of moretane typically involves the cyclization of squalene or its derivatives under acidic conditions. The process includes multiple steps of cyclization and rearrangement to form the pentacyclic structure characteristic of this compound. Specific reaction conditions, such as the type of acid catalyst and temperature, can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its natural abundance in petroleum. Instead, it is often extracted and purified from crude oil samples using chromatographic techniques. The extraction process involves separating this compound from other hydrocarbons based on its unique chemical properties .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: this compound can participate in substitution reactions, particularly at the isopropyl group attached to the 21st carbon. Halogenation using reagents like bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of moretanone and other oxygenated derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of halogenated this compound compounds.
Scientific Research Applications
Moretane has several scientific research applications, including:
Chemistry: Used as a biomarker to study the thermal maturity and composition of petroleum deposits.
Biology: Investigated for its role in the biosynthesis of triterpenes in plants and microorganisms.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the analysis of crude oil samples to determine the origin and history of petroleum deposits
Mechanism of Action
The mechanism of action of moretane involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes involved in the biosynthesis of triterpenes. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Hopane: A closely related pentacyclic triterpene with a different stereochemistry at the 21st carbon position.
Lupane: Another pentacyclic triterpene with a similar structure but differing in the arrangement of methyl groups.
Oleanane: A triterpene with a similar pentacyclic structure but differing in the position and configuration of functional groups.
Uniqueness of Moretane: this compound is unique due to its specific stereochemistry, which makes it a valuable biomarker for studying petroleum deposits. Its distinct configuration allows for the differentiation of this compound from other triterpenes in geochemical analyses .
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBWWGLOPJIC-CMCGXILPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025634 | |
Record name | (21beta)-Hopane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176-44-9 | |
Record name | (21beta)-Hopane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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